molecular formula C20H26N2O2S B2992721 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide CAS No. 946272-64-6

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2992721
CAS No.: 946272-64-6
M. Wt: 358.5
InChI Key: VGMNFWUTOCGKIC-UHFFFAOYSA-N
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Description

“N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide” is a synthetic organic compound that features a benzamide core substituted with an azepane ring, a thiophene ring, and a methoxy group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the thiophene ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the methoxy group: This can be done via methylation reactions using reagents like methyl iodide.

    Formation of the benzamide core: This involves the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the azepane ring or the benzamide core.

    Substitution: The methoxy group on the benzene ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Probes: Used to study biological pathways and molecular interactions.

Medicine

    Pharmacology: Potential use as a pharmaceutical agent targeting specific receptors or enzymes.

    Diagnostics: Could be used in diagnostic assays or imaging techniques.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins, enzymes, or receptors, modulating their activity. This could involve binding to active sites, altering conformations, or inhibiting enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide
  • N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Uniqueness

“N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide” is unique due to the presence of the azepane ring, which might confer different steric and electronic properties compared to piperidine or morpholine analogs. This could result in distinct biological activities and applications.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-24-18-8-6-16(7-9-18)20(23)21-14-19(17-10-13-25-15-17)22-11-4-2-3-5-12-22/h6-10,13,15,19H,2-5,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMNFWUTOCGKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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